molecular formula C18H22N2O5S B3963417 N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide

Cat. No.: B3963417
M. Wt: 378.4 g/mol
InChI Key: DPIDZKTWCWLXCL-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a hydroxy group, isopropyl groups, a nitro group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the core phenyl structure. The hydroxy and isopropyl groups are introduced through electrophilic aromatic substitution reactions. The nitro group is added via nitration, and the sulfonamide group is introduced through sulfonation followed by amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and nitro groups can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with amino acid residues, leading to inhibition of enzyme activity. The isopropyl groups provide steric hindrance, enhancing selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-benzenesulfonamide: Lacks the nitro group, resulting in different reactivity and applications.

    N-[4-hydroxyphenyl]-3-nitrobenzenesulfonamide: Lacks the isopropyl groups, affecting its steric properties and interactions.

    N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-aminobenzenesulfonamide: Contains an amine group instead of a nitro group, leading to different chemical behavior.

Uniqueness

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which provide a balance of reactivity, stability, and specificity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-11(2)16-8-13(9-17(12(3)4)18(16)21)19-26(24,25)15-7-5-6-14(10-15)20(22)23/h5-12,19,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIDZKTWCWLXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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